molecular formula C13H24ClNO B5118891 5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride

5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride

Cat. No.: B5118891
M. Wt: 245.79 g/mol
InChI Key: RILFLLFCCOMVSS-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride is a chemical compound that features a piperidine ring substituted with dimethyl groups and a hydroxyl group attached to a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride is unique due to its combination of a piperidine ring, dimethyl substitution, and a pentynyl chain with a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-(2,6-dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c1-11-7-5-8-12(2)14(11)10-6-9-13(3,4)15;/h11-12,15H,5,7-8,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILFLLFCCOMVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC#CC(C)(C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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